H-Thr-Thr-Thr-OH

概要

説明

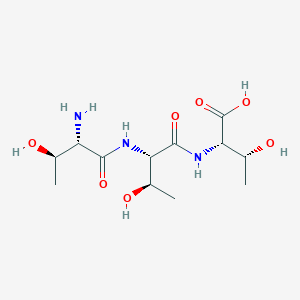

The compound “H-Thr-Thr-Thr-OH” is a tripeptide consisting of three threonine amino acids linked together Threonine is an essential amino acid used in the biosynthesis of proteins It contains an α-amino group, a carboxyl group, and a side chain containing a hydroxyl group, making it a polar, uncharged amino acid

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “H-Thr-Thr-Thr-OH” can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process typically uses fluorenylmethyloxycarbonyl (Fmoc) protection for the amino group and tert-butyl (tBu) protection for the hydroxyl group of threonine.

Coupling Reaction: The first threonine residue is attached to the solid support via its carboxyl group. The Fmoc group is then removed using a base such as piperidine, exposing the amino group for the next coupling reaction.

Deprotection and Coupling: The second threonine residue, protected with Fmoc and tBu groups, is coupled to the first residue using a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). This process is repeated for the third threonine residue.

Final Deprotection and Cleavage: After the final coupling, the peptide is cleaved from the solid support, and the protecting groups are removed using a cleavage cocktail containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of “this compound” follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield of the final product.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyl groups in threonine residues can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The carbonyl groups formed from oxidation can be reduced back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by another nucleophile such as a halide or an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution with amines or other nucleophiles.

Major Products Formed

Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

Reduction: Conversion of carbonyl groups back to hydroxyl groups.

Substitution: Formation of substituted threonine derivatives with various functional groups.

科学的研究の応用

Protein Stability Studies

H-Thr-Thr-Thr-OH is instrumental in studying protein stability due to its ability to form covalent cross-links through ester bond formation. This characteristic is particularly useful in understanding the structural integrity of proteins under various conditions.

- Mechanism of Action : The compound can form stable ester bonds through autocatalytic intramolecular reactions, which are facilitated by adjacent histidine residues. This reaction enhances the nucleophilic attack of the threonine hydroxyl group on the side chains of other amino acids, stabilizing protein structures.

Peptide-Based Drug Development

The potential of this compound as a therapeutic agent is being explored extensively. Its ability to modulate biological activity and stabilize proteins positions it as a candidate for drug development targeting diseases like cancer and autoimmune disorders.

- Case Study : Research indicates that this compound can influence glutamine metabolism in cancer cells, thereby affecting tumor growth dynamics. A study highlighted its role in non-small cell lung cancer (NSCLC) and glioblastoma models, showing sensitivity to GLS inhibition.

| Tumor Type | GLS Inhibition | Experimental Models | References |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Sensitive | GEMs and xenografts | |

| Glioblastoma (GBM) | Resistant | Patient-derived xenografts | |

| Breast Cancer (Basal) | Sensitive | Xenografts |

Biomaterials Development

This compound is being investigated for its application in biomaterials, particularly in the design of hydrogels for drug delivery systems and tissue engineering. Its biocompatibility and bioactivity make it suitable for various biomedical applications.

- Application Example : Incorporation into hydrogels can enhance the mechanical properties and bioactivity of the material, facilitating controlled drug release and improved tissue integration.

The biological effects of this compound extend beyond protein stabilization; they include modulation of cellular processes such as:

- Cell Proliferation : Evidence suggests that this compound may promote cell growth, particularly in cancer research where glutamine metabolism plays a crucial role.

- Apoptosis Regulation : It may influence programmed cell death mechanisms, contributing to cellular homeostasis and tissue remodeling.

- Immune Response Modulation : Research indicates that this compound can enhance immune cell activity, potentially improving immune responses.

Summary of Key Findings

The applications of this compound highlight its significance across various scientific domains:

- Promotes Cell Proliferation : Impacts cellular growth dynamics, especially in cancer contexts.

- Regulates Apoptosis : Plays a role in maintaining cellular balance through apoptosis modulation.

- Stabilizes Proteins : Facilitates covalent bonding mechanisms critical for protein function.

作用機序

The mechanism of action of “H-Thr-Thr-Thr-OH” involves its ability to form hydrogen bonds and interact with other molecules through its hydroxyl and amino groups. These interactions can influence the folding, stability, and activity of peptides and proteins. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

Serine: An amino acid similar to threonine but with a hydroxyl group attached to a methylene group instead of a methyl group.

Allothreonine: A stereoisomer of threonine with a different spatial arrangement of the hydroxyl and amino groups.

Valine: An amino acid with a similar structure but lacking the hydroxyl group, making it non-polar and hydrophobic.

Uniqueness

“H-Thr-Thr-Thr-OH” is unique due to the presence of three consecutive threonine residues, which can form multiple hydrogen bonds and interact with other molecules in a specific manner. This tripeptide structure allows for unique folding patterns and interactions that are not possible with single threonine residues or other amino acids.

生物活性

H-Thr-Thr-Thr-OH, a tripeptide composed of three L-threonine units, has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological functions, and relevant case studies.

Structure and Properties

This compound (also known as Thr-Thr-Thr) is characterized by its three L-threonine residues linked by peptide bonds. The chemical formula is with a molecular weight of approximately 293.33 g/mol. As a dipeptide derivative of threonine, it plays a role in various biological processes.

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) methods or liquid-phase techniques. The process generally includes:

- Activation of Amino Acids : Using coupling agents like HATU or EDC to facilitate the formation of peptide bonds.

- Sequential Coupling : Adding each threonine unit stepwise to form the tripeptide.

- Deprotection : Removing protective groups to yield the final product.

This method allows for high purity and yield, essential for studying biological activity.

1. Antimicrobial Properties

Research indicates that peptides containing threonine exhibit antimicrobial activity against various pathogens. A study demonstrated that this compound showed significant inhibition against Mycoplasma genitalium, suggesting its potential as an antimicrobial agent .

2. Neuroprotective Effects

Threonine-rich peptides have been implicated in neuroprotection. For instance, this compound may enhance neuronal survival under stress conditions by modulating cellular pathways related to apoptosis and oxidative stress .

3. Role in Protein Synthesis

As a building block for proteins, threonine is essential in various metabolic pathways. This compound can influence protein synthesis and folding, impacting cellular functions and overall health .

Case Studies

Several studies have explored the biological effects of threonine-containing peptides:

- Case Study 1 : A study on the effects of threonine-rich peptides on immune response indicated enhanced cytokine production in lymphocytes treated with this compound, suggesting a role in immune modulation .

- Case Study 2 : Research examining the neuroprotective effects of threonine peptides showed that treatment with this compound led to increased levels of brain-derived neurotrophic factor (BDNF), promoting neuronal health and resilience against neurodegenerative conditions .

Research Findings

The following table summarizes key findings from various studies on this compound:

特性

IUPAC Name |

2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O7/c1-4(16)7(13)10(19)14-8(5(2)17)11(20)15-9(6(3)18)12(21)22/h4-9,16-18H,13H2,1-3H3,(H,14,19)(H,15,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYHRQWNJDJCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319392 | |

| Record name | 2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56395-09-6 | |

| Record name | NSC344682 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Thr-Thr-Thr interact with DNA?

A1: Research suggests Thr-Thr-Thr interacts with DNA through groove binding. [] This interaction was observed in a physiological environment using UV-Vis spectrophotometry and gel electrophoresis. []

Q2: What is the binding affinity of Thr-Thr-Thr to DNA?

A2: The binding constant (K) of Thr-Thr-Thr to DNA was determined to be 6.4×105 L·mol-1, indicating a relatively strong interaction. []

Q3: What is the maximum binding number of Thr-Thr-Thr to DNA?

A3: The maximum binding number (n), representing the number of Thr-Thr-Thr molecules that can bind to a single DNA molecule, was found to be 7.04. []

Q4: Does Thr-Thr-Thr play a role in HIV infection?

A4: While not directly involved in HIV infection, Thr-Thr-Thr constitutes a portion of the CD4 receptor-binding site on the HIV envelope protein gp120. [] This site facilitates the virus's interaction with T4 lymphocytes. []

Q5: Is Thr-Thr-Thr a component of any biologically active peptides?

A5: Yes, Thr-Thr-Thr is a fragment of Peptide T, an octapeptide (H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH) that has been studied for its potential to inhibit HIV infectivity and stimulate monocyte migration. [, , ]

Q6: How does the conformation of Thr-Thr-Thr contribute to the biological activity of Peptide T?

A6: Studies indicate that the C-terminal fragment of Peptide T, Thr-Thr-Asn-Tyr-Thr, adopts a specific conformation with two consecutive reverse turns. [, ] This conformation appears crucial for the peptide's biological activity and is retained even when embedded within unrelated peptide chains. []

Q7: What is the molecular formula of H-Thr-Thr-Thr-OH?

A7: The molecular formula of this compound is C12H23N3O7.

Q8: What is the molecular weight of this compound?

A8: The molecular weight of this compound is 321.33 g/mol.

Q9: Is there spectroscopic data available for this compound?

A9: Yes, 1H-NMR studies have been conducted on this compound (as part of Peptide T and its C-terminal pentapeptide fragment) in DMSO solution. [] These studies revealed nuclear Overhauser enhancements (NOEs), ring-current shifts, and temperature coefficient data, providing insights into the peptide's conformational preferences. []

Q10: How do modifications to the Thr-Thr-Thr sequence affect the activity of Peptide T?

A10: Studies on Peptide T analogues indicate that the Thr residues at positions 5 and 8 are crucial for its chemotactic activity. [] Substitutions at these positions, even with seemingly minor changes like alpha-amino butyric acid (Abu) for Thr, significantly diminish the peptide's biological activity. []

Q11: Is the N-terminal Thr residue essential for Peptide T activity?

A11: Research suggests that the hydroxyl group and free amino function of the N-terminal Thr residue are not essential for Peptide T's interaction with the CD4 receptor and its chemotactic activity. []

Q12: Does the C-terminal carboxyl group play a role in Peptide T's activity?

A12: Yes, the C-terminal carboxyl group appears crucial for the potent chemotactic activity of the C-terminal pentapeptide fragment of Peptide T (H-Thr-Thr-Asn-Tyr-Thr-OH). []

Q13: What is known about the stability of Peptide T and its analogues?

A13: While specific stability data for Peptide T is limited in the provided research, studies have investigated the metabolic stability of the peptide and its analogues in vitro. [] These studies focused on the impact of structural modifications on the peptide's susceptibility to enzymatic degradation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。